molecular formula C8H8ClNOS B1333887 2-(4-Chlorophenoxy)ethanethioamide CAS No. 35368-44-6

2-(4-Chlorophenoxy)ethanethioamide

Cat. No.: B1333887
CAS No.: 35368-44-6
M. Wt: 201.67 g/mol
InChI Key: AIOQDHOVIDONNW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)ethanethioamide (2-CPE) is a synthetic chemical compound used for various scientific research applications. It is a white, crystalline solid that has a melting point of 121°C and a boiling point of 339°C. Its molecular weight is 205.7 g/mol and its molecular formula is C8H8ClNO2S. 2-CPE has a variety of applications in the scientific research field, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Fungicidal Activity

  • A study by Kuzenkov and Zakharychev (2009) synthesized a series of compounds including 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which showed fungicidal activity, indicating potential agrochemical applications for 2-(4-Chlorophenoxy)ethanethioamide derivatives (Kuzenkov & Zakharychev, 2009).

Wastewater Treatment

  • Wang et al. (2015) explored the use of immobilized enzymes on beads for the removal of 2,4-dichlorophenol from wastewater, providing insights into potential environmental applications for related compounds (Wang et al., 2015).

Biochemical Studies

  • A study by Greenwood and Wilson (1971) involving technical grade compounds including ethane 1,2-diol suggests the use of this compound in biochemical research, particularly in the context of its interactions with other chemicals (Greenwood & Wilson, 1971).

Biodegradation Studies

  • Hatzinger et al. (2017) researched the potential for biodegradation of contaminants like 1,4-dioxane in aquifers, using gases such as methane and ethane, which could be relevant for understanding the environmental fate of chlorophenoxy compounds (Hatzinger et al., 2017).

Chemical Surface Interactions

  • Altarawneh et al. (2008) conducted a study on the adsorption of chlorophenol on surfaces, which can provide insights into the chemical properties and surface interactions of this compound (Altarawneh et al., 2008).

Anti-Microbial Activity

  • Parameshwarappa et al. (2009) synthesized thiazole-substituted coumarins, including compounds related to this compound, and assessed their anti-microbial activity, indicating potential medical or pharmaceutical applications (Parameshwarappa et al., 2009).

Environmental Health and Toxicology

  • Studies by von Stackelberg (2013) on chlorophenoxy compounds like 2,4-D provide important context for the environmental and health implications of related chemicals like this compound (von Stackelberg, 2013).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and causes skin and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name

2-(4-chlorophenoxy)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNOS/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOQDHOVIDONNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372488
Record name 2-(4-chlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35368-44-6
Record name 2-(4-chlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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